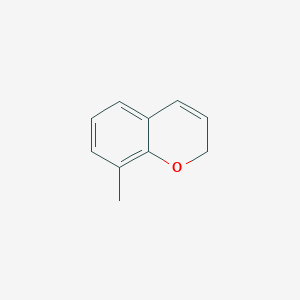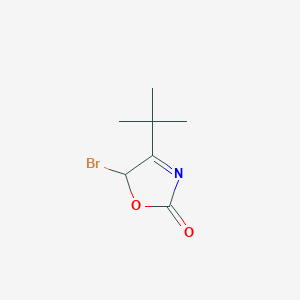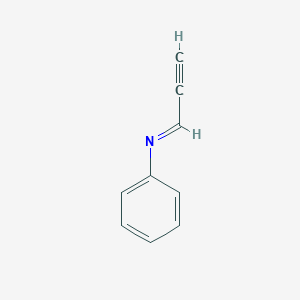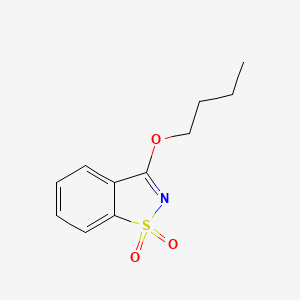phosphane CAS No. 89982-70-7](/img/structure/B14374251.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)methylidenephosphane is a unique organophosphorus compound with the molecular formula C16H29PSi2. This compound is characterized by the presence of trimethylsilyl groups and a trimethylphenyl group attached to a phosphane core. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of phosphine-based drugs.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The phosphane core can interact with metal centers, making it a valuable ligand in catalysis. The compound’s reactivity is influenced by the electronic properties of the trimethylphenyl group, which can modulate its behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)methylidenephosphane: Similar in structure but with tert-butyl groups instead of trimethyl groups.
Bis(trimethylsilyl)methylidenephosphane oxide: An oxidized form of the compound with different reactivity and applications.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to its combination of trimethylsilyl and trimethylphenyl groups, which provide a balance of stability and reactivity. This makes it a versatile compound in various chemical applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
89982-70-7 |
|---|---|
Molekularformel |
C16H29PSi2 |
Molekulargewicht |
308.54 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C16H29PSi2/c1-12-10-13(2)15(14(3)11-12)17-16(18(4,5)6)19(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
USEIBVCPCCOMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P=C([Si](C)(C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)



![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)


![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)


